![molecular formula C9H9F2N3O2 B11716924 [(E)-{[4-(difluoromethoxy)phenyl]methylidene}amino]urea](/img/structure/B11716924.png)
[(E)-{[4-(difluoromethoxy)phenyl]methylidene}amino]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(E)-{[4-(difluoromethoxy)phenyl]methylidene}amino]urea is a chemical compound known for its unique properties and potential applications in various scientific fields. This compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a urea moiety through a methylene bridge. The compound’s structure and functional groups make it an interesting subject for research in chemistry, biology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-{[4-(difluoromethoxy)phenyl]methylidene}amino]urea typically involves the reaction of 4-(difluoromethoxy)benzaldehyde with urea in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mechanism involves the condensation of the aldehyde group with the urea, followed by the formation of the imine linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yield and purity of the product.
化学反応の分析
Types of Reactions
[(E)-{[4-(difluoromethoxy)phenyl]methylidene}amino]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
[(E)-{[4-(difluoromethoxy)phenyl]methylidene}amino]urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is being conducted to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of [(E)-{[4-(difluoromethoxy)phenyl]methylidene}amino]urea involves its interaction with specific molecular targets. The difluoromethoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The imine linkage can also interact with nucleophiles, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
[(E)-{[4-(difluoromethoxy)phenyl]methylidene}amino]urea can be compared with other similar compounds, such as:
[(E)-{[4-(methoxy)phenyl]methylidene}amino]urea: This compound has a methoxy group instead of a difluoromethoxy group, which can affect its reactivity and interactions.
[(E)-{[4-(trifluoromethoxy)phenyl]methylidene}amino]urea: The presence of a trifluoromethoxy group can enhance certain properties, such as stability and lipophilicity.
[(E)-{[4-(chloromethoxy)phenyl]methylidene}amino]urea: The chloromethoxy group can introduce different reactivity patterns compared to the difluoromethoxy group.
The uniqueness of this compound lies in its specific functional groups and their influence on the compound’s properties and applications.
特性
分子式 |
C9H9F2N3O2 |
|---|---|
分子量 |
229.18 g/mol |
IUPAC名 |
[(Z)-[4-(difluoromethoxy)phenyl]methylideneamino]urea |
InChI |
InChI=1S/C9H9F2N3O2/c10-8(11)16-7-3-1-6(2-4-7)5-13-14-9(12)15/h1-5,8H,(H3,12,14,15)/b13-5- |
InChIキー |
AUWOPSFQGPVGFE-ACAGNQJTSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=N\NC(=O)N)OC(F)F |
正規SMILES |
C1=CC(=CC=C1C=NNC(=O)N)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


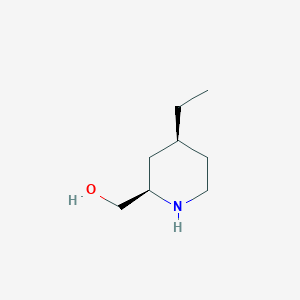
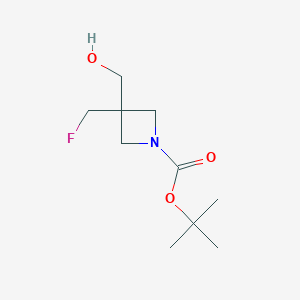
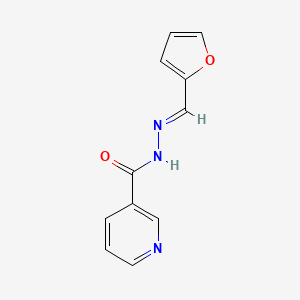

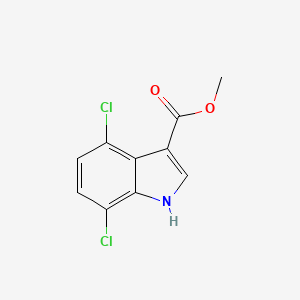
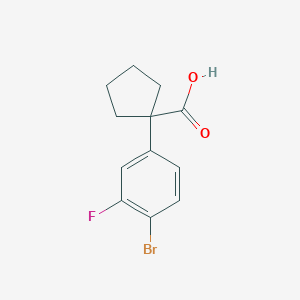

![N-[(Z)-2-furylmethyleneamino]-4-(p-tolyl)thiazol-2-amine](/img/structure/B11716884.png)

![8-Fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11716895.png)
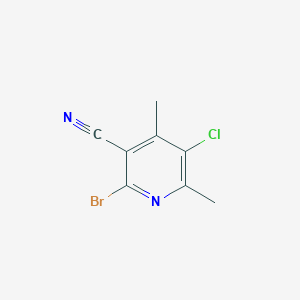

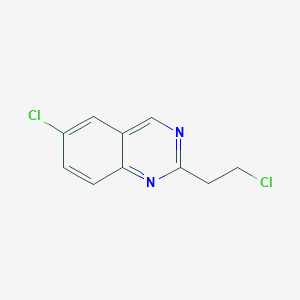
![2-[(Tert-butoxy)methyl]pyrrolidine hydrochloride](/img/structure/B11716917.png)
